Home > Products > Screening Compounds P9280 > [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol
[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol - 1038979-02-0

[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol

Catalog Number: EVT-1704577
CAS Number: 1038979-02-0
Molecular Formula: C16H21N3O
Molecular Weight: 271.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(4-Substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

Compound Description: This series of compounds was designed and synthesized as potential positive inotropic agents. [] The researchers aimed to identify compounds with enhanced potency compared to the standard drug Milrinone. In vitro studies using isolated rabbit heart preparations revealed that several compounds exhibited promising activity. Among them, 2-(4-(4-(2-chlorobenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide demonstrated the most favorable potency, showing a 6.79 ± 0.18% increase in stroke volume at a concentration of 1×10–5 M, surpassing the effect of Milrinone (1.67 ± 0.64% increase). [] The chronotropic effects of these compounds were also assessed. []

N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamides

Compound Description: Researchers synthesized and evaluated a series of N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamides as potential positive inotropic agents. [] The study involved assessing their effects on left atrium stroke volume using isolated rabbit heart preparations. The objective was to discover compounds with improved potency compared to the reference drug, milrinone. Several derivatives displayed favorable activity, with 2-(4-(4-methylbenzyl)-[1,4]-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide emerging as the most potent compound, demonstrating an 8.38 ± 0.16% increase in stroke volume at a concentration of 3 × 10−5 M, surpassing the effect of milrinone (2.45 ± 0.06% increase). [] The chronotropic effects of these compounds were also investigated. []

2‐(4‐substitutedbenzyl‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐phenyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides

Compound Description: A series of 2‐(4‐substitutedbenzyl‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐phenyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides were synthesized and evaluated for their in vitro positive inotropic activities. [, ] The researchers employed isolated rabbit heart preparations to measure left atrial stroke volume and compare the potencies of these compounds to the standard drug, milrinone. Notably, compound 5o within this series displayed the most substantial increase in stroke volume at 9.17 ± 0.14% at a concentration of 3 × 10−5 M, exceeding the effect of milrinone (2.47 ± 0.08% increase). [, ] Additionally, the chronotropic effects of these compounds were investigated. [, ]

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

Compound Description: Darexaban (YM150) is a potent and orally bioavailable factor Xa inhibitor developed through structure-activity relationship studies based on a high-throughput screening hit. [] It exhibits a unique pharmacokinetic profile, undergoing rapid metabolic transformation into its active glucuronide conjugate, YM-222714, which contributes significantly to its anticoagulant activity in plasma. [] This distinctive characteristic, coupled with favorable membrane permeability, accounts for its potent activity following oral administration. [] Darexaban is currently in clinical development for preventing and treating thromboembolic diseases. []

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: MK-4305 is a potent dual orexin receptor antagonist discovered through efforts to optimize the pharmacokinetic properties of an earlier lead compound. [] A key modification involved introducing a 7-methyl substitution on the diazepane core, leading to improved pharmacokinetics and in vivo efficacy compared to the parent compound. [] Importantly, MK-4305 addressed the issue of reactive metabolite formation observed with the previous compound. [] It is currently being evaluated in phase III clinical trials for treating primary insomnia. []

Overview

[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The compound has the molecular formula C16H21N3OC_{16}H_{21}N_{3}O and a molecular weight of approximately 271.36 g/mol . It features a quinoline ring substituted with a 4-methyl-1,4-diazepan-1-yl group and a hydroxymethyl group, contributing to its unique properties and potential applications in medicinal chemistry.

Source

This compound can be sourced from various chemical suppliers such as Sigma-Aldrich and SCBT, where it is available for research purposes . Its identification is cataloged under the CAS number 1038979-02-0, which facilitates its procurement and study in laboratory settings .

Classification

The compound is classified under organic compounds, specifically as an amine due to the presence of nitrogen in its structure. It is also categorized as a heterocyclic compound because of the inclusion of the quinoline moiety, which consists of a fused benzene and pyridine ring.

Synthesis Analysis

Methods

The synthesis of [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol typically involves multi-step organic reactions. One common approach includes:

  1. Formation of the Quinoline Core: This can be achieved through cyclization reactions involving an appropriate aniline derivative and acetic acid or other reagents that facilitate the formation of the quinoline structure.
  2. Introduction of the Diazepane Ring: The 4-methyl-1,4-diazepan moiety can be synthesized using a combination of amination reactions and cyclization techniques that allow for the incorporation of nitrogen atoms into the carbon framework.
  3. Functionalization: The final step often involves hydroxymethylation to introduce the methanol group at the 2-position of the quinoline ring.

Technical Details

Specific reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yields and purity. Techniques such as chromatography may be employed to purify intermediates and final products.

Molecular Structure Analysis

Data

The compound's chemical structure features:

  • Quinoline Ring: Contributes to its aromatic properties.
  • Diazepane Ring: Provides additional nitrogen functionality.
  • Hydroxymethyl Group: Enhances solubility and reactivity.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm structural integrity.

Chemical Reactions Analysis

Reactions

[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol can participate in various chemical reactions typical for quinoline derivatives, including:

  1. Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a leaving group in certain conditions.
  2. Oxidation Reactions: The presence of nitrogen atoms allows for potential oxidation to form N-oxides.
  3. Condensation Reactions: The compound may undergo condensation with aldehydes or ketones to form larger molecular frameworks.

Technical Details

Reactivity patterns depend on substituents on the quinoline and diazepane rings, influencing electrophilicity and nucleophilicity during reactions.

Mechanism of Action

Process

The mechanism of action for [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol is not fully elucidated but is hypothesized based on its structural features. It may interact with biological targets such as enzymes or receptors involved in neurotransmission or cell signaling pathways.

Data

In vitro studies may reveal its efficacy against specific biological targets, leading to potential therapeutic applications in treating neurological disorders or other conditions influenced by quinoline derivatives.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Likely soluble in polar solvents due to the hydroxymethyl group.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; undergoes typical organic transformations based on functional groups present.

Relevant data from studies on similar compounds suggest that it may have moderate lipophilicity due to its aromatic nature.

Applications

Scientific Uses

[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological pathways.
  2. Biochemical Research: As a tool for studying enzyme interactions or receptor binding assays.
  3. Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules.

Properties

CAS Number

1038979-02-0

Product Name

[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

InChI

InChI=1S/C16H21N3O/c1-18-7-4-8-19(10-9-18)16-14(12-20)11-13-5-2-3-6-15(13)17-16/h2-3,5-6,11,20H,4,7-10,12H2,1H3

InChI Key

YMTPCEDQQBSKGJ-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2CO

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.